molecular formula C14H16N2S2 B1613131 6,6'-Disulfanediylbis(3-methylaniline) CAS No. 22261-57-0

6,6'-Disulfanediylbis(3-methylaniline)

Cat. No.: B1613131
CAS No.: 22261-57-0
M. Wt: 276.4 g/mol
InChI Key: WLVKUHMLYPMLJY-UHFFFAOYSA-N
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Description

6,6’-Disulfanediylbis(3-methylaniline) is an organic compound with the molecular formula C₁₄H₁₆N₂S₂. It is characterized by the presence of two aniline groups connected via a disulfide bond. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Disulfanediylbis(3-methylaniline) typically involves the reaction of 3-methylaniline with sulfur or sulfur-containing reagents under controlled conditions. One common method is the oxidative coupling of 3-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the disulfide bond.

Industrial Production Methods: In an industrial setting, the production of 6,6’-Disulfanediylbis(3-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.

Types of Reactions:

    Oxidation: 6,6’-Disulfanediylbis(3-methylaniline) can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The disulfide bond in the compound can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed in polar solvents like water or ethanol.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitroanilines, halogenated anilines.

Scientific Research Applications

6,6’-Disulfanediylbis(3-methylaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in biological systems, particularly in the study of redox reactions and disulfide bond dynamics in proteins.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and other materials where disulfide linkages are required for structural integrity.

Mechanism of Action

The mechanism of action of 6,6’-Disulfanediylbis(3-methylaniline) primarily involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful compound in studies of redox biology and chemistry. In biological systems, it may interact with thiol-containing proteins, influencing their structure and function through disulfide exchange reactions.

Comparison with Similar Compounds

    6,6’-Disulfanediylbis(2-methylaniline): Similar structure but with a different position of the methyl group on the aniline ring.

    6,6’-Disulfanediylbis(4-methylaniline): Another positional isomer with the methyl group at the para position.

    Bis(4-aminophenyl) disulfide: Lacks the methyl groups but has a similar disulfide linkage between two aniline groups.

Uniqueness: 6,6’-Disulfanediylbis(3-methylaniline) is unique due to the specific positioning of the methyl groups on the aniline rings, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can affect the compound’s solubility, stability, and overall behavior in various applications.

Properties

IUPAC Name

2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKUHMLYPMLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625151
Record name 2,2'-Disulfanediylbis(5-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22261-57-0
Record name 2,2'-Disulfanediylbis(5-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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